
7-(2-hydroxy-3-(4-nitrophenoxy)propyl)-3-methyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-(2-hydroxy-3-(4-nitrophenoxy)propyl)-3-methyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C18H22N6O6 and its molecular weight is 418.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cardiovascular Activity
Research involving closely related compounds to 7-(2-hydroxy-3-(4-nitrophenoxy)propyl)-3-methyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione has shown significant cardiovascular effects. For instance, compounds with structural similarities have been synthesized and tested for their electrocardiographic, antiarrhythmic, and hypotensive activity, as well as their adrenoreceptor affinities. Specifically, derivatives of this compound class have demonstrated strong prophylactic antiarrhythmic activity in experimentally induced arrhythmia, highlighting their potential in cardiovascular research and therapy (Chłoń-Rzepa et al., 2004).
Purine Derivatives and Their Applications
The purine skeleton, a core part of this compound, is of significant interest in medicinal chemistry for its broad range of biological activities. Research into similar purine derivatives has led to the development of new molecules with potential therapeutic applications. These include acting on various receptors in the central nervous system, offering insights into potential uses for neurological conditions. The research also extends to antimetabolites, showcasing the versatility of purine-based compounds in inhibiting certain enzymatic processes relevant to cancer research and treatment (Baker & Tanna, 1965).
Environmental Applications
Moreover, derivatives of purine compounds have been explored for environmental applications, such as bioremediation. Specific enzymes, like laccase, have been utilized to degrade environmentally harmful substances, including bisphenol A, demonstrating the potential role of purine-related compounds in enhancing the biodegradability of pollutants (Chhaya & Gupte, 2013).
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-(2-hydroxy-3-(4-nitrophenoxy)propyl)-3-methyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione' involves the reaction of 2,6-dioxopurine with propylamine, followed by the addition of 2-bromo-1-(4-nitrophenoxy)propane-3-ol and 3-methyl-2,4-pentanedione. The final product is obtained after purification and isolation.", "Starting Materials": [ "2,6-dioxopurine", "propylamine", "2-bromo-1-(4-nitrophenoxy)propane-3-ol", "3-methyl-2,4-pentanedione" ], "Reaction": [ "Step 1: 2,6-dioxopurine is reacted with propylamine in the presence of a suitable solvent and catalyst to form 8-propylamino-2,6-dioxopurine.", "Step 2: 2-bromo-1-(4-nitrophenoxy)propane-3-ol is added to the reaction mixture obtained in step 1 and the resulting mixture is stirred at room temperature for a suitable period of time to form 7-(2-hydroxy-3-(4-nitrophenoxy)propyl)-8-propylamino-2,6-dioxopurine.", "Step 3: 3-methyl-2,4-pentanedione is added to the reaction mixture obtained in step 2 and the resulting mixture is stirred at room temperature for a suitable period of time to form the final product, 7-(2-hydroxy-3-(4-nitrophenoxy)propyl)-3-methyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione.", "Step 4: The final product is purified and isolated using standard techniques such as column chromatography or recrystallization." ] } | |
CAS No. |
923150-91-8 |
Molecular Formula |
C18H22N6O6 |
Molecular Weight |
418.41 |
IUPAC Name |
7-[2-hydroxy-3-(4-nitrophenoxy)propyl]-3-methyl-8-(propylamino)purine-2,6-dione |
InChI |
InChI=1S/C18H22N6O6/c1-3-8-19-17-20-15-14(16(26)21-18(27)22(15)2)23(17)9-12(25)10-30-13-6-4-11(5-7-13)24(28)29/h4-7,12,25H,3,8-10H2,1-2H3,(H,19,20)(H,21,26,27) |
InChI Key |
KNXHCKCNCGWSAZ-UHFFFAOYSA-N |
SMILES |
CCCNC1=NC2=C(N1CC(COC3=CC=C(C=C3)[N+](=O)[O-])O)C(=O)NC(=O)N2C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]ethyl]propanamide](/img/structure/B2595591.png)
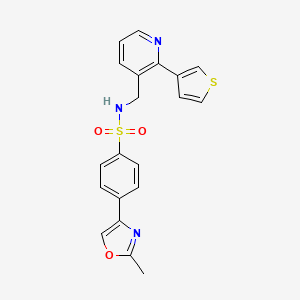
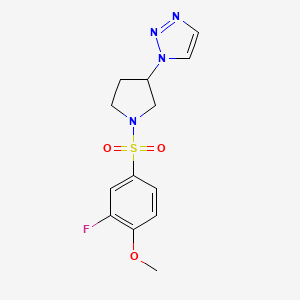
![N-(2-furylmethyl)-2-{[5-(4-methylphenyl)-2-phenyl-1H-imidazol-4-yl]thio}acetamide](/img/structure/B2595599.png)
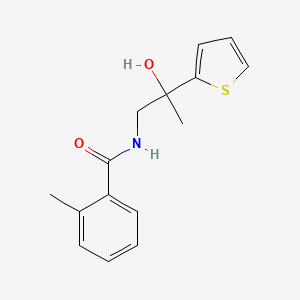
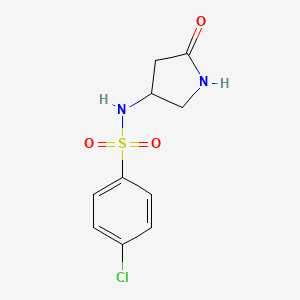
![2-(4-methylbenzyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2595602.png)
![O-(2,6-dimethyl-4-{2-[(4-methylphenyl)sulfanyl]acetyl}phenyl) N,N-dimethylcarbamothioate](/img/structure/B2595605.png)
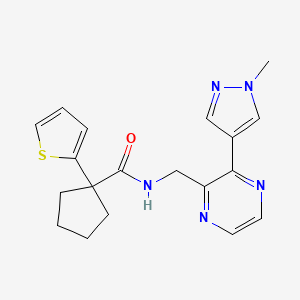
![Methyl 2-(3-butoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2595608.png)
![1-(2-chlorophenyl)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2595610.png)
![9-cyclohexyl-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2595611.png)
![N-(3,5-dimethylphenyl)-2-[[2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2595612.png)
![1-{[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2595613.png)
